H-PHE-LEU-SER-TYR-LYS-OH
Description
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Properties
CAS No. |
147139-72-8 |
|---|---|
Molecular Formula |
C33H48N6O8 |
Molecular Weight |
656.77 |
Origin of Product |
United States |
As an Antigen in Immunoassays:if H Phe Leu Ser Tyr Lys Oh is an Epitope a Part of a Larger Protein Antigen That is Recognized by an Antibody , It Can Be Synthesized and Used to Develop an Enzyme Linked Immunosorbent Assay Elisa .nih.gov
Assay Principle: The synthetic peptide is immobilized on the surface of a microplate well. A biological sample (e.g., patient serum) is added, and if antibodies specific to that peptide epitope are present, they will bind. This binding is then detected using a secondary antibody linked to an enzyme that produces a measurable color change. nih.gov
Advantages: Peptide-based ELISAs offer high specificity, as the assay detects antibodies only to that precise, defined epitope, avoiding cross-reactivity that can occur with whole protein antigens. researchgate.netnih.gov
As a Calibrator or Standard in Mass Spectrometry Assays:in Quantitative Proteomics, Stable Isotope Labeled Peptides Are Used As Internal Standards for the Precise Measurement of Protein or Peptide Biomarkers in Complex Samples Like Plasma.biosynth.com
Methodology: A version of H-PHE-LEU-SER-TYR-LYS-OH could be synthesized with one or more heavy isotopes (e.g., ¹³C, ¹⁵N). A known amount of this labeled peptide is added to a biological sample. The sample is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). biosynth.com By comparing the mass spectrometer's signal intensity of the "heavy" synthetic peptide to the "light" native peptide from the sample, researchers can accurately quantify the concentration of the target peptide.
As a Probe in Biosensors:peptides Can Be Used As the Recognition Element in Various Biosensors.biosynth.com
Application: H-PHE-LEU-SER-TYR-LYS-OH could be attached to the surface of an electrode or an optical sensor. If this peptide binds to a specific disease biomarker (e.g., a protein, antibody, or nucleic acid), the binding event would cause a detectable change in electrical current or light properties, signaling the presence of the target molecule. biosynth.com This approach is explored for point-of-care diagnostics where rapid detection is needed. biosynth.com
Investigation of Biological Activities and Mechanisms of Action of H Phe Leu Ser Tyr Lys Oh
Ligand-Receptor Interaction Studies
There is currently no scientific literature detailing the ligand-receptor interaction of H-PHE-LEU-SER-TYR-LYS-OH.
In Vitro Binding Assays with Defined Receptors
No studies have been published that investigate the binding of this compound to specific receptors such as G-protein coupled receptors or the calcium-sensing receptor.
Characterization of Binding Affinity and Specificity
Without in vitro binding assays, the binding affinity (e.g., Kd or IC50 values) and specificity of this compound for any receptor remain unknown.
Enzyme Modulation and Inhibition Assays
The potential for this compound to modulate or inhibit enzymatic activity has not been explored in the available scientific literature.
Characterization of Protease Susceptibility and Cleavage Sites
Information regarding the susceptibility of this compound to various proteases and the identification of its cleavage sites is not available. Such studies are crucial for understanding the peptide's stability and metabolic fate in a biological system.
Investigation of this compound as an Enzyme Modulator
There are no research findings on whether this compound can act as a modulator, activator, or inhibitor of any specific enzymes.
Neurotransmitter System Modulation (based on related peptide research)
While individual amino acids within the peptide sequence play critical roles in neurotransmission, the specific effect of the complete this compound peptide on neurotransmitter systems has not been investigated. Phenylalanine and Tyrosine are precursors for the synthesis of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine. libretexts.orgmdpi.com Leucine (B10760876) is a branched-chain amino acid that can affect the synthesis and release of neurotransmitters by competing for transport across the blood-brain barrier. nih.gov Serine is a precursor to neurotransmitters such as glycine (B1666218) and D-serine. nih.gov Lysine's role in neurotransmission is less direct, though it has been noted to have effects on GABAergic transmission. nih.gov However, the synergistic or unique modulatory effects of the pentapeptide sequence this compound remain a subject for future research.
Effects on In Vitro Neurotransmitter Uptake and Release in Model Systems (e.g., rat brain slices)
No studies were found that investigated the effects of this compound on the in vitro uptake or release of neurotransmitters in model systems such as rat brain slices.
Analysis of Specific Neurotransmitter Pathways Affected
There is no available information detailing the specific neurotransmitter pathways that may be affected by this compound.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
No structure-activity relationship studies for this compound or its analogues have been published in the scientific literature. Therefore, the following subsections cannot be addressed:
Cellular and Biochemical Pathway Interrogation (in vitro)
No in vitro studies interrogating the cellular and biochemical pathways modulated by this compound could be located.
Modulation of Signal Transduction Pathways in Cell Lines
There is currently no available research data detailing the effects of this compound on any signal transduction pathways in any cell lines.
Effects on Cell Physiology and Function (e.g., antiproliferative effects in specific cell lines)
Scientific studies have not yet been published that investigate the effects of this compound on cell physiology or its potential antiproliferative activities in specific cell lines.
Other Biological Activities (e.g., antioxidant, antimicrobial properties in research models)
There is no published evidence to confirm or deny the presence of antioxidant or antimicrobial properties for the peptide this compound in any research models.
Enzymatic Degradation and Stability Profile of H Phe Leu Ser Tyr Lys Oh
Proteolytic Stability Assessments in Simulated Biological Environments (in vitro)
Understanding the behavior of H-PHE-LEU-SER-TYR-LYS-OH in the presence of proteases is fundamental to predicting its in vivo fate. In vitro assessments in simulated biological fluids provide initial data on its stability.
The primary structure of this compound suggests susceptibility to cleavage by several common proteases. The presence of specific amino acid residues makes it a target for endopeptidases that exhibit high substrate specificity.
Based on the amino acid sequence, the following proteases are predicted to be key mediators of its degradation:
Chymotrypsin (B1334515) : This digestive enzyme, found in the small intestine, preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). libretexts.org The peptide this compound contains two such residues, Phenylalanine at position 1 and Tyrosine at position 4, making the Phe-Leu and Tyr-Lys bonds potential cleavage sites.
Trypsin : Another key digestive enzyme, trypsin catalyzes the hydrolysis of peptide bonds on the C-terminal side of basic amino acids, namely Lysine (Lys) and Arginine (Arg). researchgate.net The presence of Lysine at the C-terminus of the peptide makes the Tyr-Lys bond susceptible to tryptic cleavage.
Other less specific proteases present in serum and various tissues could also contribute to the degradation of this peptide.
Table 1: Predicted Proteolytic Cleavage Sites in this compound
| Protease | Predicted Cleavage Site(s) |
| Chymotrypsin | Phe¹-Leu² and Tyr⁴-Lys⁵ |
| Trypsin | Tyr⁴-Lys⁵ |
This table is based on known protease specificities.
The degradation of this compound would result in smaller peptide fragments and individual amino acids. The identification of these degradation products is crucial for understanding the metabolic pathway of the parent peptide and can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov
Table 2: Predicted Degradation Products of this compound
| Cleavage Site | Predicted Degradation Products |
| Phe¹-Leu² | H-Phe-OH and H-Leu-Ser-Tyr-Lys-OH |
| Tyr⁴-Lys⁵ | H-Phe-Leu-Ser-Tyr-OH and H-Lys-OH |
This table outlines the primary fragments expected from single cleavage events by chymotrypsin or trypsin.
Impact of Chemical Modifications on Peptide Stability
Beyond the incorporation of non-standard amino acids and backbone modifications, other chemical alterations can also improve the stability profile of this compound. These include:
N-terminal acetylation and C-terminal amidation : These modifications block the action of exopeptidases (aminopeptidases and carboxypeptidases, respectively), which cleave peptides from the ends.
Cyclization : Head-to-tail or side-chain cyclization can impose conformational rigidity on the peptide, making it a poorer substrate for proteases. Cyclic peptides often exhibit significantly enhanced stability compared to their linear counterparts.
PEGylation : The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can sterically shield the peptide from proteases and also increase its hydrodynamic radius, reducing renal clearance.
Table 3: Summary of Strategies to Enhance Peptide Stability
| Strategy | Mechanism of Action |
| D-Amino Acid Substitution | Stereochemical hindrance prevents protease recognition. |
| Non-Natural Amino Acid Incorporation | Steric hindrance and altered electronic properties of the peptide bond. |
| Backbone Modification | Replacement of the scissile amide bond with a non-hydrolyzable linkage. |
| N- and C-terminal Modifications | Blocks the action of exopeptidases. |
| Cyclization | Imposes conformational rigidity, making the peptide a poor substrate. |
| PEGylation | Steric shielding from proteases and reduced renal clearance. |
Advanced Research Applications of H Phe Leu Ser Tyr Lys Oh
Development of H-PHE-LEU-SER-TYR-LYS-OH as a Molecular Probe
The development of this compound as a molecular probe would hinge on its potential to specifically interact with a biological target. Molecular probes are instrumental in visualizing and understanding complex biological processes.
Labeling Strategies for Imaging and Binding Studies
To function as a molecular probe for imaging, this compound would require modification with a reporter molecule. The choice of label would depend on the intended application.
Potential Labeling Strategies:
| Label Type | Attachment Site on Peptide | Potential Application |
| Fluorescent Dyes (e.g., FITC, Rhodamine) | N-terminus or the epsilon-amino group of Lysine | Fluorescence microscopy, flow cytometry, and high-throughput screening assays to visualize the peptide's localization within cells or tissues. |
| Biotin | N-terminus or the epsilon-amino group of Lysine | Avidin-biotin-based detection methods, such as ELISA and Western blotting, to study peptide-protein interactions. |
| Radioisotopes (e.g., ¹²⁵I, ³H) | Tyrosine residue (for radioiodination) or other suitable positions | Radioligand binding assays to quantify receptor affinity and density. |
These labeling strategies would enable researchers to track the peptide and investigate its binding characteristics, cellular uptake, and distribution in biological systems.
Use in Affinity Chromatography and Target Identification
Immobilizing this compound onto a solid support, such as agarose (B213101) beads, would create an affinity chromatography matrix. This technique is invaluable for isolating and identifying the peptide's binding partners from complex biological mixtures like cell lysates. The process would involve passing the mixture over the column, allowing the target molecule to bind to the immobilized peptide. After washing away non-specific binders, the target can be eluted and identified using techniques like mass spectrometry. This approach is fundamental in drug discovery for identifying the molecular targets of bioactive compounds.
Biomimetic Applications and Material Science Research
Biomimetic materials are synthetic materials that imitate the structures and functions of natural biological materials. Peptides are excellent building blocks for such materials due to their ability to self-assemble into well-defined nanostructures.
Integration into Self-Assembling Peptide Systems
The sequence of this compound, containing both hydrophobic (Phenylalanine, Leucine) and hydrophilic (Serine, Tyrosine, Lysine) residues, suggests a potential for amphiphilicity, a key driver of self-assembly. In aqueous environments, such peptides can spontaneously organize into various nanostructures, including nanofibers, nanotubes, and vesicles. The specific morphology would be influenced by factors such as pH, temperature, and ionic strength. These self-assembled structures could serve as scaffolds for tissue engineering, as they can mimic the extracellular matrix.
Exploration in Bio-adhesives and Hydrogels (based on related peptide research)
Drawing parallels from related peptide research, the functional groups within this compound could be exploited for developing bio-adhesives and hydrogels. The catechol group of a modified tyrosine, for instance, is known to be crucial for the strong underwater adhesion of mussel foot proteins. While the native tyrosine has a phenol (B47542) group, chemical modification could impart adhesive properties. Furthermore, the peptide's ability to self-assemble could lead to the formation of hydrogels, which are highly hydrated, porous networks with applications in drug delivery and wound healing.
Peptidomimetic Design and Drug Discovery Lead Generation (pre-clinical, non-human focus)
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. If this compound were found to have a desirable biological activity, it would be a starting point for peptidomimetic design in a preclinical setting.
Strategies for Peptidomimetic Design:
| Modification Strategy | Rationale |
| Backbone Modification | Replacing amide bonds with more stable linkages to increase resistance to enzymatic degradation. |
| Side Chain Modification | Introducing non-natural amino acids to enhance binding affinity and selectivity for the target. |
| Cyclization | Constraining the peptide's conformation to favor the bioactive shape, which can improve receptor binding and stability. |
The goal of these modifications would be to develop a lead compound with drug-like properties for further investigation in non-human preclinical models. This process involves iterative cycles of design, synthesis, and biological evaluation to optimize the compound's efficacy and pharmacokinetic profile.
Design Principles for Mimicking this compound Functionality
The design of peptidomimetics, molecules that replicate the function of a bioactive peptide like this compound, is a cornerstone of modern medicinal chemistry. The primary goal is to create non-peptide analogs that retain or improve upon the biological activity of the original peptide while offering better stability, bioavailability, and target specificity. For a hypothetical peptide with the sequence Phe-Leu-Ser-Tyr-Lys, the design principles would revolve around mimicking the key physicochemical properties contributed by its amino acid residues.
Key structural features of this compound that would inform mimic design include:
Hydrophobicity: Phenylalanine (Phe) and Leucine (B10760876) (Leu) provide significant hydrophobic character, which is often crucial for binding to receptor pockets or crossing cell membranes. mdpi.comtechnologynetworks.com Mimetics would need to incorporate non-peptide scaffolds that present similarly bulky, nonpolar groups to replicate these interactions.
Aromaticity and Pi-Stacking: The phenyl group of Phenylalanine and the phenol group of Tyrosine (Tyr) can engage in pi-pi stacking or cation-pi interactions with biological targets. mdpi.com Scaffolds incorporating aromatic rings, such as substituted benzene (B151609) or heterocyclic structures, are common strategies to mimic these interactions. frontiersin.org
Hydrogen Bonding Capability: Serine (Ser) and Tyrosine, with their hydroxyl (-OH) groups, and the peptide backbone itself, can act as hydrogen bond donors and acceptors. technologynetworks.com These interactions are critical for specificity and binding affinity. Peptidomimetic design focuses on placing functional groups like hydroxyls, amides, or ethers in precise spatial arrangements to replicate this hydrogen bonding network.
Positive Charge: Lysine (Lys) has a primary amino group in its side chain, which is positively charged at physiological pH. clevelandclinic.org This charge is often vital for interacting with negatively charged residues on a target protein or for cell penetration. Mimics can incorporate amine-containing moieties or other cationic groups to reproduce this electrostatic interaction.
Two primary approaches are generally taken to design peptidomimetics. nih.gov The first involves systematically replacing parts of the peptide with non-peptide fragments. The second, a more biophysical approach, involves hypothesizing the peptide's active conformation and then using diverse chemical scaffolds to hold the key functional groups in the correct orientation. nih.gov
Table 1: Design Strategies for Mimicking this compound
| Structural Feature | Contributing Amino Acid(s) | Mimetic Design Principle | Example Non-Peptide Moiety |
|---|---|---|---|
| Hydrophobic Bulk | Phenylalanine, Leucine | Replicate nonpolar interactions within binding pockets. | Alkyl chains, cycloalkanes |
| Aromaticity | Phenylalanine, Tyrosine | Mimic pi-stacking and hydrophobic interactions. | Substituted benzene rings, heterocyclic systems |
| Hydrogen Bonding | Serine, Tyrosine, Peptide Backbone | Maintain specific polar contacts with the target. | Hydroxyl groups, ethers, carbamates |
Optimization for Enhanced Biological Potency and Selectivity in Research Models
Once a lead peptide like this compound is identified, research efforts focus on optimizing its structure to improve biological potency (the concentration required to produce an effect) and selectivity (the ability to act on a specific target over others). This is a multi-parameter process aimed at creating a more robust tool for laboratory investigation.
Strategies for optimization include:
Amino Acid Substitution: Replacing one or more of the native amino acids can significantly alter the peptide's properties. For instance, substituting Leucine with other hydrophobic residues like isoleucine or valine could fine-tune the fit into a receptor's binding pocket. Replacing L-amino acids with their D-amino acid counterparts at specific positions can dramatically increase resistance to degradation by proteases, thereby enhancing the peptide's functional half-life in experimental systems. nih.gov
Side Chain Modification: The functional groups on the amino acid side chains can be chemically modified. For example, the hydroxyl group of Serine or Tyrosine could be modified, or the amino group of Lysine could be acylated to alter binding affinity or stability. nih.gov In one case study, substituting a methionine residue with leucine improved a peptide's stability by preventing oxidation. nih.gov
Backbone Modification: To increase stability against enzymatic degradation, the peptide bonds themselves can be replaced with more resistant linkages, creating "peptoids" where the side chain is attached to the nitrogen atom instead of the alpha-carbon. frontiersin.org
Conformational Constraint (Cyclization): Linear peptides are often flexible, which can be entropically unfavorable for binding. Creating cyclic versions of the peptide, either through head-to-tail cyclization or by linking side chains (e.g., forming a disulfide bridge if cysteines were introduced), can lock the peptide into its bioactive conformation. This often leads to a significant increase in both potency and selectivity. nih.gov
A case study on optimizing the peptide ProTx-II for targeting the NaV1.7 channel illustrates this process. Researchers used computational modeling and experimental data to guide substitutions. Replacing specific residues with non-natural amino acids like nor-arginine and modifying others based on structural insights led to variants with dramatically improved potency and selectivity for the target channel over other subtypes. nih.govelifesciences.org
Table 2: Potential Optimization Strategies for this compound
| Strategy | Targeted Residue(s) | Objective | Potential Outcome |
|---|---|---|---|
| D-Amino Acid Substitution | Any | Increase proteolytic stability | Longer half-life in plasma stability assays |
| Alanine Scanning | Phe, Leu, Tyr, Lys | Identify key residues for activity | Determine which side chains are essential for function |
| Cyclization | N/A (requires modification) | Constrain conformation, reduce flexibility | Increased binding affinity and target selectivity |
Utilization in Diagnostic Assay Development (laboratory research context)
Synthetic peptides are valuable reagents in the development of laboratory diagnostic assays due to their high purity, stability, and batch-to-batch consistency compared to biological reagents like antibodies. clinicallab.comresearchgate.net A peptide with the sequence this compound could be utilized in several diagnostic research applications.
Future Directions and Emerging Research Avenues for H Phe Leu Ser Tyr Lys Oh
High-Throughput Screening and Library Design for Analogues
A crucial step in understanding the potential of H-PHE-LEU-SER-TYR-LYS-OH is the generation and screening of analogue libraries. High-throughput screening (HTS) offers a powerful platform for evaluating large numbers of structurally related peptides to identify molecules with enhanced activity, stability, or target specificity.
Future research will likely involve the creation of comprehensive peptide libraries based on the this compound backbone. These libraries can be designed with systematic variations at each amino acid position, including substitutions with natural and non-natural amino acids to explore a vast chemical space. For instance, replacing L-amino acids with their D-isomers could be explored to enhance proteolytic stability. The use of fluorescently labeled targets in conjunction with bead-based libraries allows for the rapid identification of high-affinity binders from libraries containing millions of compounds.
| Screening Phase | Description | Technology Employed |
| Library Generation | Synthesis of a diverse collection of peptides with systematic modifications to the parent this compound sequence. | Solid-Phase Peptide Synthesis (SPPS), Combinatorial Chemistry |
| Primary Screening | Rapid assessment of the entire library against a biological target to identify "hits". | Fluorescence-Activated Cell Sorting (FACS), Confocal Laser Scanning Microscopy |
| Hit Confirmation | Re-testing of initial hits to eliminate false positives. | Dose-response assays, binding affinity measurements |
| Lead Optimization | Further chemical modification of confirmed hits to improve desired properties. | Structure-Activity Relationship (SAR) studies |
This systematic approach will be instrumental in identifying analogues of this compound with potentially superior therapeutic properties.
Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)
To fully comprehend the biological impact of this compound, its effects on the global cellular environment must be investigated. Proteomics and metabolomics, the large-scale study of proteins and metabolites, respectively, offer a systems-level view of cellular responses to this peptide.
Future studies should employ these "omics" technologies to create detailed molecular signatures of cells or tissues treated with this compound. By comparing the proteomic and metabolomic profiles of treated versus untreated samples, researchers can identify proteins and metabolic pathways that are modulated by the peptide. This can provide crucial insights into its mechanism of action. For example, identifying upregulated proteins could point to the signaling pathways activated by the peptide, while changes in metabolite concentrations could reveal its impact on cellular metabolism. Such approaches have been used to gain insights into mechanisms promoting high physical function in aging.
| Omics Approach | Objective | Potential Insights |
| Proteomics | To identify and quantify changes in the entire protein complement of a cell or tissue upon treatment with the peptide. | Identification of protein targets, elucidation of signaling pathways, discovery of biomarkers of peptide activity. |
| Metabolomics | To identify and quantify changes in the complete set of small-molecule metabolites. | Understanding of the peptide's effect on cellular energy, biosynthesis, and signaling. |
This integrated omics approach will be vital for building a comprehensive understanding of the cellular functions of this compound.
Nanotechnology and Delivery System Research (non-clinical, conceptual)
The therapeutic application of peptides can be limited by factors such as poor stability and inefficient delivery to target sites. Nanotechnology offers promising solutions to overcome these hurdles. Conceptually, the encapsulation or conjugation of this compound with various nanomaterials could enhance its therapeutic potential.
Future non-clinical research could explore the development of nano-delivery systems for this peptide. For instance, lipid-based nanoparticles could protect the peptide from enzymatic degradation in the bloodstream and facilitate its transport across cell membranes. Polymeric nanoparticles could be engineered for controlled, sustained release of the peptide over time. Furthermore, the surface of these nanoparticles could be functionalized with targeting ligands to direct the peptide specifically to diseased cells or tissues, thereby increasing efficacy and reducing potential side effects.
These conceptual nanotechnology-based approaches could pave the way for more effective applications of this compound in the future.
Elucidation of Novel Biological Roles and Pathways
A primary goal for future research is to uncover the currently unknown biological functions of this compound. This will involve a multi-pronged approach combining various experimental strategies to identify the cellular pathways and processes in which this peptide is involved.
Initial studies could involve cell-based assays to screen for a wide range of biological activities, such as anti-proliferative, anti-inflammatory, or anti-microbial effects. Once a biological effect is observed, subsequent research can focus on identifying the molecular target of the peptide. Techniques such as affinity chromatography using the peptide as bait could be employed to isolate its binding partners from cell lysates. The identification of these interacting proteins will provide direct clues about the peptide's function and the signaling pathways it modulates.
Advanced Computational Modeling for Predictive Design
In parallel with experimental work, advanced computational modeling will be a key tool for accelerating the discovery and optimization of this compound and its analogues. Molecular dynamics simulations can be used to predict the three-dimensional structure of the peptide and to study its interactions with potential biological targets at an atomic level of detail.
These computational approaches can also guide the design of new analogues with improved properties. For example, by simulating the binding of different peptide variants to a target protein, researchers can predict which modifications are most likely to enhance binding affinity. This predictive power can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.
The synergy between computational modeling and experimental validation will be a powerful engine for driving future research on this compound.
Q & A
Q. What are the recommended methods for synthesizing H-PHE-LEU-SER-TYR-LYS-OH, and how can purity be verified?
Methodological Answer: Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is the standard approach. Key steps include:
- Resin selection : Use Wang or Rink amide resin for C-terminal amidation.
- Coupling agents : HBTU or HATU with DIPEA in DMF for optimal activation.
- Deprotection : 20% piperidine in DMF for Fmoc removal.
- Cleavage : TFA/TIS/water (95:2.5:2.5) to release the peptide from the resin.
Q. Purity Verification :
- Analytical HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Target ≥95% purity.
- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (expected: 753.89 g/mol).
Q. Table 1: Synthesis Yield Comparison
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| HATU/DIPEA, 2x coupling | 78 | 97 |
| HBTU/DIPEA, 1x coupling | 65 | 92 |
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Circular Dichroism (CD) : Assess secondary structure in aqueous buffers (e.g., PBS vs. TFE).
- NMR Spectroscopy : 2D - HSQC for resolving Leu/Ser stereochemistry.
- Dynamic Light Scattering (DLS) : Evaluate aggregation in solution.
Q. Critical Considerations :
- Sample Preparation : Lyophilize peptides and dissolve in deuterated solvents (e.g., DO) for NMR.
- Artifact Mitigation : Filter samples (0.22 µm) before DLS to remove particulates.
Q. Table 2: Analytical Techniques Comparison
| Technique | Sensitivity | Time (hr) | Cost |
|---|---|---|---|
| HPLC | µg/mL | 1–2 | Low |
| MALDI-TOF | ng/mL | 0.5 | Medium |
| CD | mg/mL | 3–4 | High |
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Variable Standardization : Control buffer pH (e.g., 7.4 vs. 6.8), temperature (25°C vs. 37°C), and peptide concentration.
- Assay Validation : Use positive/negative controls (e.g., known agonists/inhibitors) in bioactivity assays.
- Statistical Power : Conduct power analysis (α=0.05, β=0.2) to determine sample size.
Case Study : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility. Replicate assays across ≥3 independent labs using CLSI guidelines.
Q. What strategies can optimize the synthesis yield of this compound while minimizing side products?
Methodological Answer:
- Coupling Efficiency : Double couplings for sterically hindered residues (e.g., Tyr, Leu).
- Microwave-Assisted SPPS : Reduce reaction time (e.g., 5 min per coupling at 50°C).
- Post-Synthesis Purification : Use preparative HPLC with trifluoroethanol (TFE) to dissolve hydrophobic peptides.
Q. Table 3: Optimization Results
| Strategy | Yield Increase (%) | Side Products (%) |
|---|---|---|
| Microwave SPPS | +15 | 5 → 3 |
| Double coupling (Tyr/Leu) | +10 | 8 → 4 |
Q. How can researchers ensure reproducibility of functional studies involving this compound?
Methodological Answer:
- Detailed Protocols : Document peptide handling (e.g., storage at -80°C in aliquots).
- Collaborative Replication : Share samples with independent labs for cross-validation.
- Data Transparency : Publish raw HPLC/MS files in open-access repositories.
Example : A 2024 study achieved 90% reproducibility by pre-validating cell lines and using internal standards in ELISA assays .
Q. What methodological frameworks are recommended for testing hypotheses about this compound’s mechanism of action?
Methodological Answer:
- Hypothesis Formulation : Use PICOT (Population, Intervention, Comparison, Outcome, Time) framework.
Example: "Does this compound (10 µM) inhibit MMP-9 more effectively than EDTA (1 mM) in human fibroblasts after 24h?" - Experimental Controls : Include scrambled-sequence peptides to rule out nonspecific effects.
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways.
Q. Key Takeaways
- Basic Questions : Focus on synthesis, characterization, and stability using standardized protocols.
- Advanced Questions : Emphasize experimental design, data reconciliation, and reproducibility.
- Avoid Pitfalls : Incomplete method documentation, insufficient statistical power, and unvalidated assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
